Methyl 2-pyrrolidin-2-ylideneacetate
Overview
Description
“Methyl 2-pyrrolidin-2-ylideneacetate” is a chemical compound that is used for pharmaceutical testing . It is also known as "Methyl 2-(pyrrolidin-2-ylidene)acetate" .
Synthesis Analysis
The synthesis of pyrrolidine compounds, which includes “this compound”, involves the use of different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Pharmacological Applications
Methyl 2-pyrrolidin-2-ylideneacetate and its derivatives are primarily studied for their potential in synthesizing compounds with significant anticonvulsant properties. Various studies have involved the synthesis and evaluation of N-Mannich bases and amides derived from pyrrolidine-2,5-dione analogs, assessing their effectiveness in animal models of epilepsy and seizure. These compounds have shown promising results in reducing seizure activities and are considered potential candidates for developing new antiepileptic drugs (Obniska et al., 2012), (Obniska et al., 2015), (Rybka et al., 2017a).
Mechanism of Action and Safety
Understanding Mechanisms and Safety Profiles
The anticonvulsant mechanism of these synthesized compounds is often attributed to their influence on voltage-gated sodium and calcium channels, as observed in vitro. Moreover, some studies have also assessed the neurotoxicity and safety profiles of these compounds, comparing them with traditional antiepileptic drugs to ensure their potential therapeutic advantages and acceptable safety margins (Rybka et al., 2017b), (Rybka et al., 2014).
Bioactivity and Metabolic Insights
Bioactivity and Metabolism Studies
Studies have also focused on the bioactivity, metabolism, and systemic effects of these compounds. For instance, investigations into the percutaneous absorption and systemic distribution of pyrrolidinone compounds in animal models provide valuable insights into their potential pharmacokinetic behaviors and systemic interactions. These studies are crucial for understanding the overall bioactivity and therapeutic potential of these compounds (Midgley et al., 1992), (Dudek et al., 2016).
Safety and Hazards
Future Directions
“Methyl 2-pyrrolidin-2-ylideneacetate” holds immense potential for scientific research. It exhibits diverse properties, making it invaluable in various fields like pharmaceuticals, organic synthesis, and material science. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
methyl 2-pyrrolidin-2-ylideneacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-6-3-2-4-8-6/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVWLHHVKYUADU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740113 | |
Record name | Methyl (pyrrolidin-2-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36625-47-5 | |
Record name | Methyl (pyrrolidin-2-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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